molecular formula C12H13N3O2S2 B6513007 1-(pyrrolidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 459846-08-3

1-(pyrrolidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No. B6513007
CAS RN: 459846-08-3
M. Wt: 295.4 g/mol
InChI Key: FDJVAEJDENSEIB-UHFFFAOYSA-N
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Description

1-(pyrrolidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(pyrrolidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is 295.04491901 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(pyrrolidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyrrolidin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-pyrrolidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c16-10(15-5-1-2-6-15)8-19-12-14-13-11(17-12)9-4-3-7-18-9/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJVAEJDENSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366725
Record name F0594-0315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 1-[[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-

CAS RN

459846-08-3
Record name F0594-0315
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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